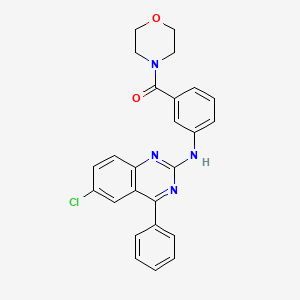

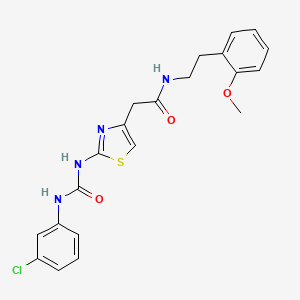

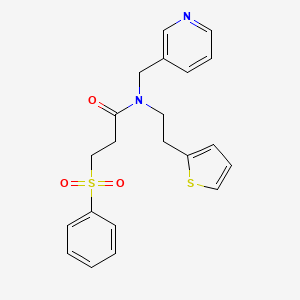

(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The InChI code for this compound is1S/C17H16ClN3O/c18-13-7-8-15-14 (11-13)16 (12-5-2-1-3-6-12)21-17 (20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2, (H,19,20,21) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The presence of a chloro-phenylquinazolinyl moiety can contribute to the compound’s ability to inhibit cancer cell growth. Research suggests that certain quinazolinone derivatives exhibit significant in vivo antitumor activity against various cancer cell lines . These compounds may act on specific pathways or receptors in cancer cells, leading to apoptosis or inhibition of proliferation.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of quinazolinone derivatives are well-documented. They can function as potent agents against a range of bacterial and fungal strains. This is attributed to their ability to interfere with the cell wall synthesis of the microbes or inhibit critical enzymes required for their survival .

Anticonvulsant Properties

Quinazolinone compounds have shown promise as anticonvulsants. They may enhance the activity of GABA_A receptors, which are responsible for inhibiting overexcited neural pathways that can lead to seizures . This application is particularly relevant in the development of new treatments for epilepsy and other seizure disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, possibly by inhibiting the production of pro-inflammatory cytokines or through the suppression of inflammatory cell signaling pathways .

Antimalarial Activity

Quinazolinones have been explored for their antimalarial effects. They may target the life cycle of the malaria parasite, Plasmodium falciparum, and could provide a structural framework for the development of new antimalarial drugs .

Antihypertensive and Antihistaminic Activities

Some quinazolinone derivatives are found to have antihypertensive and antihistaminic activities. They can potentially lower blood pressure by acting on vascular smooth muscles or serve as antihistamines with minimal sedation, which is beneficial for treating allergies without causing drowsiness .

Sedative and Anxiolytic Effects

The sedative properties of quinazolinones make them candidates for the development of anxiolytic drugs. They may exert a calming effect on the central nervous system, which can be harnessed to treat anxiety and related disorders .

Bronchodilatory Action

Quinazolinone derivatives can also act as bronchodilators, providing relief in conditions like asthma by relaxing constricted air passages and improving airflow to the lungs .

Eigenschaften

IUPAC Name |

[3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLIKSTOIANPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)

![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)

![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)